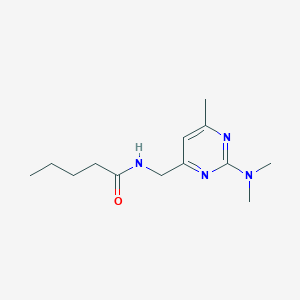![molecular formula C28H28BrN3O3 B2571881 2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one CAS No. 850904-22-2](/img/structure/B2571881.png)
2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C28H28BrN3O3 and its molecular weight is 534.454. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
- 2-Acyl-1-cyano-1,2-dihydroisoquinolines, closely related to the specified compound, are used in chemical transformations to produce various derivatives. For instance, they can be converted into chloro- or bromo-hydrins, which then undergo rearrangements to form isochromenes and isocoumarins. Such processes illustrate the compound's utility in synthesizing diverse chemical structures (Kirby, Mackinnon, Elliott, & Uff, 1979).
Molecular Rearrangement Studies
- The compound's derivatives, specifically bromohydrins, have been used to study new rearrangement mechanisms. For example, the bromohydrin of a related dihydro-3-methylisoquinoline undergoes a unique rearrangement, demonstrating the compound's relevance in understanding complex chemical reactions (Kirby, Mackinnon, Elliott, & Uff, 1979).
Curare Alkaloid Synthesis
- Compounds structurally similar to the specified chemical are instrumental in synthesizing curare alkaloids, highlighting their significance in medicinal chemistry research (Voronin, Tolkachev, Prokhorov, Chernova, & Preobrazhenskii, 1969).
Development of Isoquinolines
- The compound serves as a precursor in the development of new isoquinolines. Such studies are crucial for expanding the range of isoquinoline derivatives with potential applications in various scientific fields (Akkurt, Öztürk Yıldırım, Bogdanov, Kandinska, & Büyükgüngör, 2008).
Synthesis of Functionalized Isoquinolines
- Highly functionalized 1,2-dihydroisoquinolines, akin to the specified compound, are synthesized using bromonium ylides. This research underlines the compound's role in producing structurally complex and functionalized molecules (He, Shi, Cheng, Man, Yang, & Li, 2016).
Exploration of Metal Complexes
- Derivatives of the compound are explored in the synthesis of metal complexes, contributing to the understanding of interactions between organic molecules and metals. This research is significant in the field of coordination chemistry (Merkel, Möller, Piacenza, Grimme, Rompel, & Krebs, 2005).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolines and indole derivatives , have been found to interact with various targets, including enzymes like acetylcholinesterase (AChE) and various receptors . The compound “2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one” might also interact with similar targets, but specific targets would need to be identified through experimental studies.
Mode of Action
The interaction of the compound with its targets could lead to changes in the activity of those targets. For example, if the compound inhibits an enzyme like AChE, it could lead to an increase in the levels of acetylcholine, a neurotransmitter .
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways. For instance, inhibition of AChE could affect cholinergic signaling pathways . Similarly, interaction with receptors could affect the signaling pathways associated with those receptors .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Compounds containing a piperazine moiety, like the one , are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The ultimate effects of the compound’s action would depend on the specific targets and pathways it affects. This could range from changes in cellular signaling to potential therapeutic effects like antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28BrN3O3/c29-22-11-9-21(10-12-22)19-32-14-13-24-25(28(32)34)7-4-8-26(24)35-20-27(33)31-17-15-30(16-18-31)23-5-2-1-3-6-23/h1-12H,13-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVIPUAXHABBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AR,5R,6AS)-Octahydrocyclopenta[C]pyrrol-5-OL](/img/structure/B2571798.png)

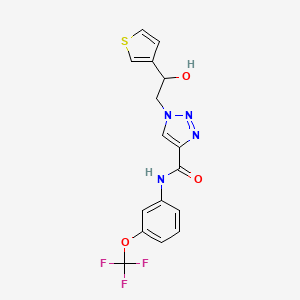
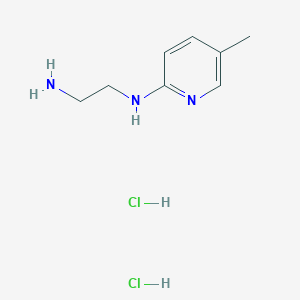
![2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2571803.png)
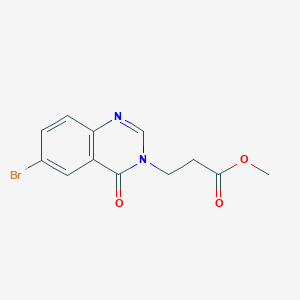
![1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone](/img/no-structure.png)

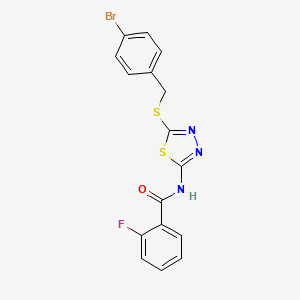

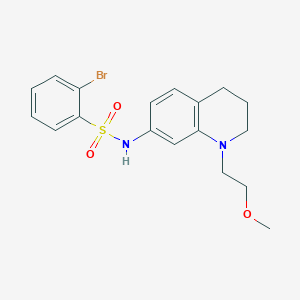
![Methyl 2-(butylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2571816.png)
![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2571819.png)
